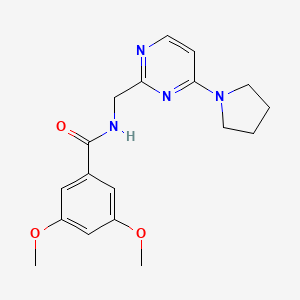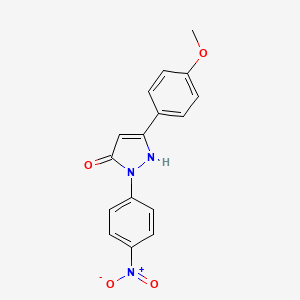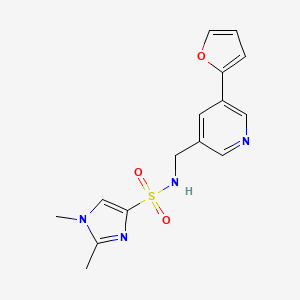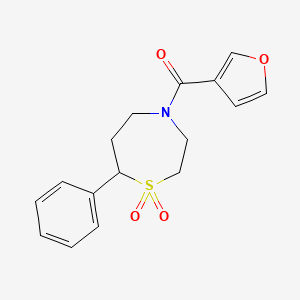
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “this compound”, is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique
Benzothiazoles in Drug Discovery
Benzothiazole derivatives have been extensively studied for their therapeutic potential across a range of medical conditions. These compounds exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. Notably, benzothiazoles have been recognized for their potential as antitumor agents, with specific derivatives being investigated for their efficacy in cancer treatment. The structural versatility of benzothiazoles allows for the development of compounds with targeted biological activities, making them a valuable scaffold in medicinal chemistry for the design of new therapeutic agents (Sumit, Arvind Kumar, & A. Mishra, 2020).
Benzamides in Pharmacology
Benzamide derivatives, such as substituted benzamides, have been utilized in various studies to understand their effects on dopamine receptors, exploring their potential as antipsychotic agents. These studies highlight the importance of benzamides in investigating central dopamine receptor function and their role in behavior and neurological disorders. By comparing the pharmacological profiles of benzamides with those of typical and atypical antipsychotics, researchers aim to uncover new therapeutic pathways for treating mental health conditions (Jennifer L. Martelle & M. Nader, 2008).
Novel Synthetic Opioids
The exploration of non-fentanil novel synthetic opioids, including N-substituted benzamides, underscores the ongoing search for pain management solutions with high specificity and reduced toxicity. These compounds are derived from research conducted in the 1970s and 1980s, aiming to identify opioid receptor agonists that provide euphoric effects with minimal side effects. The review of these substances sheds light on the potential and challenges of developing new analgesics that can offer effective pain relief without the harmful consequences associated with traditional opioids (K. Sharma et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the molecular electrostatic potential (mep) surface . The substituents at positions 2 and 4 may alter these orientations and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse solubility profiles, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Propriétés
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-9-7-15(8-10-17)19-21-16(13-24-19)11-12-20-18(22)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBYNFSGHOICBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

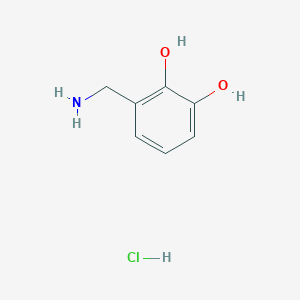
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)
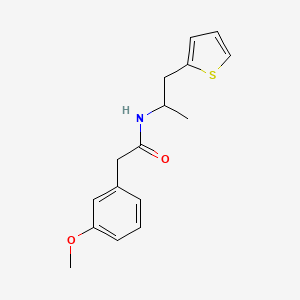

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
